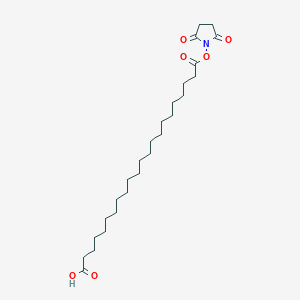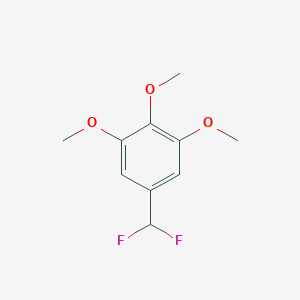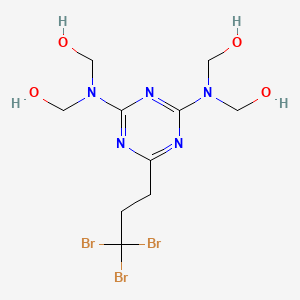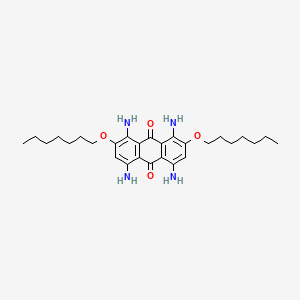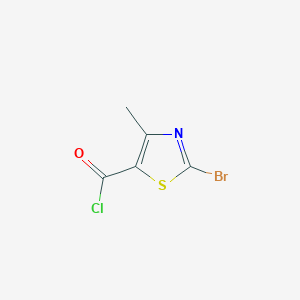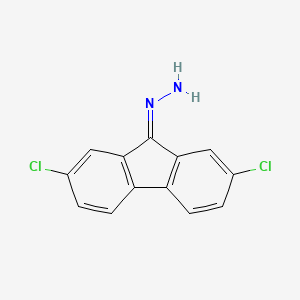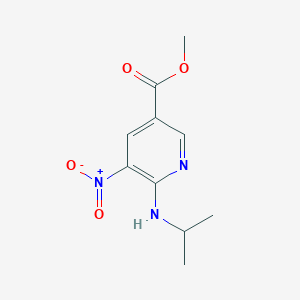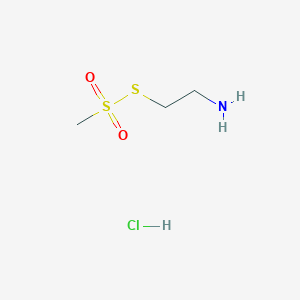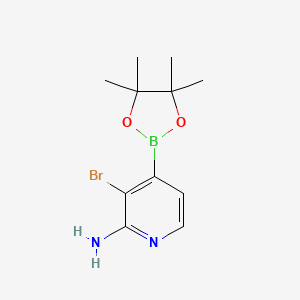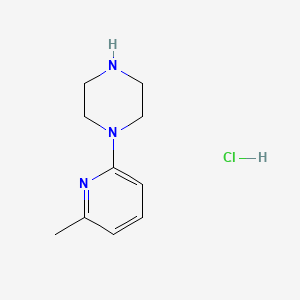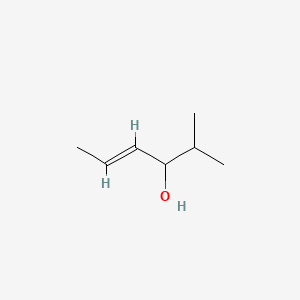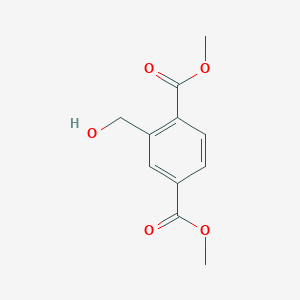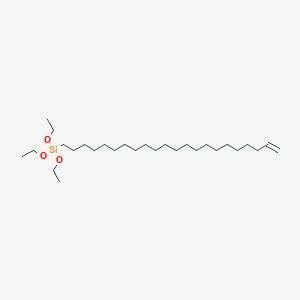
Docos-21-en-1-yltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-21-en-1-yltriethoxysilane is an organosilicon compound with the molecular formula C28H58O3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its applications in surface modification and as a coupling agent in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docos-21-en-1-yltriethoxysilane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures from atmospheric to several atmospheres, depending on the specific setup and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Docos-21-en-1-yltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Condensation: Often catalyzed by acids or bases, with reaction conditions varying from room temperature to elevated temperatures.
Substitution: Requires the presence of nucleophiles and can be facilitated by catalysts or under reflux conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Leads to the formation of polysiloxanes.
Substitution: Results in the formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Docos-21-en-1-yltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Widely used in the production of coatings, adhesives, and sealants. It is also employed in the treatment of glass and ceramics to improve their surface properties.
Wirkmechanismus
The primary mechanism of action of docos-21-en-1-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. This bonding enhances the adhesion and compatibility of materials, making it a valuable component in composite materials and surface treatments. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethoxysilane (TEOS): Another widely used silane coupling agent, but with four ethoxy groups instead of three.
Hexaethoxydisiloxane (HEDS): Contains two silicon atoms and six ethoxy groups, used in similar applications but with different reactivity.
Octaethoxytrisiloxane (OETS): Contains three silicon atoms and eight ethoxy groups, offering different properties and applications.
Uniqueness
Docos-21-en-1-yltriethoxysilane is unique due to its long alkyl chain, which provides hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water repellency and surface modification are critical.
Eigenschaften
Molekularformel |
C28H58O3Si |
|---|---|
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
docos-21-enyl(triethoxy)silane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5H,1,6-28H2,2-4H3 |
InChI-Schlüssel |
VYDFUBIBALILQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCCCCCCCCCCCCCCC=C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


